REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]([NH2:6])=[S:5])=[S:3].[OH:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=O.[OH2:16]>C(O)C.CCOCC>[OH:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]1[S:3][C:2]2[N:1]=[C:10]([C:9]3[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=3[OH:16])[S:5][C:4]=2[N:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC(=S)C(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ethanol ether
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 ml round bottomed flask equipped
|
Type
|
TEMPERATURE
|
Details
|
with heating mantle and magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
heated at 180°-185° C. for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
At 160° C.
|
Type
|
STIRRING
|
Details
|
Stirring for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
was followed by filtration
|
Type
|
CUSTOM
|
Details
|
to remove the product
|
Type
|
WASH
|
Details
|
The product was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried in air overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)C=1SC=2N=C(SC2N1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |